molecular formula C19H17N5O2 B2479646 N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide CAS No. 2551120-35-3

N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide

Cat. No. B2479646
CAS RN: 2551120-35-3
M. Wt: 347.378
InChI Key: NNTFKXCLLPAVCH-UHFFFAOYSA-N
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Description

N-[(4-Methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.378. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Quinazoline derivatives have been extensively reviewed for their potential as anticancer agents. The compounds within this family have demonstrated a wide range of biological activities, including inhibiting tyrosine kinase enzymes, which play crucial roles in cancer cell proliferation and survival. The diversity in the structural makeup of quinazoline derivatives allows for targeting various biochemical pathways, making them promising candidates for multi-target therapies in cancer treatment. Notably, the shift from first-generation EGFR inhibitors to more structurally diverse quinazoline compounds has opened new avenues for the development of anticancer drugs with improved efficacy and specificity (Marzaro, Guiotto, & Chilin, 2012).

Medicinal Chemistry Insights

The chemical stability and versatility of the quinazoline nucleus have inspired significant research into functionalizing this scaffold with various bioactive moieties. These efforts have led to the synthesis of novel 2-methyl-3-(1’3’4-thiadiazole-2- yl)-4-(3H) quinazolinones, showing promising antibacterial activity. This highlights the potential of quinazoline derivatives in addressing the challenge of antibiotic resistance, underscoring their importance in medicinal chemistry (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).

Broad Spectrum of Biological Activities

Quinazoline and its derivatives are not limited to anticancer applications but have shown a broad spectrum of biological activities. These include antimicrobial, antiviral, anti-inflammatory, and neuroprotective effects. Such diversity in biological actions is attributed to the structural heterogeneity of quinazoline compounds, allowing for the modulation of various biological targets. The exploration of quinazoline derivatives in different therapeutic areas suggests their potential role in the development of new treatment modalities for a range of disorders (Shang et al., 2018).

Optoelectronic Applications

Apart from their medicinal properties, quinazoline derivatives have also been explored for their applications in optoelectronic materials. The incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for the creation of novel materials for organic light-emitting diodes (OLEDs), image sensors, and photovoltaic cells. This highlights the versatility of quinazoline derivatives beyond pharmaceuticals, demonstrating their potential in the development of advanced materials for electronic applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name

N-[(4-methylquinazolin-2-yl)methyl]-2-oxo-3,4-dihydro-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-11-14-4-2-3-5-15(14)23-17(22-11)10-20-18(25)12-6-7-13-9-21-19(26)24-16(13)8-12/h2-8H,9-10H2,1H3,(H,20,25)(H2,21,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTFKXCLLPAVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC2=CC=CC=C12)CNC(=O)C3=CC4=C(CNC(=O)N4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.